BAKERBOND(TM) DIOL (COHCOH)
Description
BAKERBOND™ DIOL (COHCOH) is a vicinal diol compound characterized by two hydroxyl groups on adjacent carbon atoms. Vicinal diols are critical in stereochemical studies due to their configuration-dependent properties, such as coupling constants (J values) in nuclear magnetic resonance (NMR) spectroscopy. For example, compounds with erythro configurations exhibit smaller coupling constants (J < 5 Hz), whereas threo isomers display larger values (J > 6 Hz) . BAKERBOND™ DIOL’s erythro configuration is inferred from its coupling constant range (4.6–4.9 Hz), as observed in structurally analogous diols . Its absolute configuration can be determined via dimolybdenum-induced circular dichroism (ICD), a method validated for similar diol systems .
Properties
CAS No. |
126850-04-2 |
|---|---|
Molecular Formula |
C25H35NO6S.C6H14N4O2.H2O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Vicinal Diol Compounds
Stereochemical Differentiation via Coupling Constants
The coupling constant (J) between vicinal diol methine protons is a key parameter for distinguishing erythro and threo isomers. BAKERBOND™ DIOL’s J value (4.6–4.9 Hz) confirms its erythro configuration, contrasting sharply with threo isomers (e.g., hypothetical Compound X), which exhibit J > 6 Hz . This distinction is critical for applications requiring stereochemical precision, such as chiral synthesis or biomolecular interactions.
Analytical Methods for Configuration Determination
BAKERBOND™ DIOL’s absolute configuration is resolvable via ICD analysis, a technique leveraging the chiroptical properties of dimolybdenum complexes . In contrast, other diols may rely on X-ray crystallography or Mosher’s ester derivatization for stereochemical assignment. ICD offers advantages in speed and sensitivity for erythro-diol systems but may lack universality compared to crystallographic methods.
Structural and Functional Implications
Erythro-diols like BAKERBOND™ DIOL exhibit distinct reactivity profiles. For instance, their spatial arrangement favors intramolecular hydrogen bonding, enhancing stability in polar solvents compared to threo isomers. This property is exploitable in chromatography or catalysis, where solvent compatibility and stereochemical rigidity are paramount.
Data Table: Comparative Analysis of Vicinal Diols
Q & A
Basic Research Questions
Q. How can solid-phase extraction (SPE) methods using BAKERBOND™ DIOL phases be optimized for polar analytes?
- Methodological Answer : Activate DIOL columns with a polar solvent (e.g., methanol or acetonitrile) to solvate the hydrophilic diol groups, followed by equilibration with a water-miscible solvent matching the sample matrix. For polar analytes, use low-ionic-strength loading buffers to minimize hydrophobic interference. Elution can be achieved with solvents like methanol:acetic acid (95:5) to disrupt hydrogen bonds. Ensure proper pH adjustment to enhance analyte-DIOL interactions, as hydroxyl groups exhibit pH-dependent protonation .
Q. What distinguishes DIOL phases from C18 or NH2 phases in retaining polar compounds?
- Methodological Answer : DIOL phases utilize vicinal hydroxyl groups for dual hydrogen-bonding interactions, making them more effective for hydrophilic compounds than C18 (hydrophobic) or NH2 (single-point H-bonding). For example, in carbohydrate analysis, DIOL phases outperform NH2 in resolving structurally similar sugars due to stronger dipole-dipole interactions. Validate selectivity via retention time comparisons under identical mobile-phase conditions .
Q. How should researchers troubleshoot inconsistent recovery rates in DIOL-based SPE?
- Methodological Answer : Inconsistent recovery often stems from incomplete activation (e.g., insufficient solvent volume) or sample matrix interference (e.g., salts or surfactants). Systematically test activation protocols (e.g., 3 mL methanol followed by 3 mL water) and include a wash step with 5% methanol to remove weakly retained contaminants. Quantify matrix effects by spiking analytes into blank matrices and comparing recovery rates .
Advanced Research Questions
Q. How do solvation thermodynamics influence analyte retention on DIOL phases, particularly for 1,2-diol-containing compounds?
- Methodological Answer : Adjacent hydroxyl groups in 1,2-diols exhibit non-additive solvation free energies due to cooperative desolvation. For example, 1,2-ethane diol has a solvation energy of −9.3 kcal/mol, ~2.5 kcal/mol less than two isolated hydroxyl groups. This reduces the energy penalty for analyte binding to DIOL phases, enhancing retention. Quantify this effect using isothermal titration calorimetry (ITC) or molecular dynamics simulations .
Q. What experimental approaches validate the surface coverage and ligand density of DIOL-functionalized silica?
- Methodological Answer : Use elemental analysis (e.g., CHN analysis) to quantify carbon content, correlating it with ligand density. BET surface area measurements can confirm pore structure integrity post-functionalization. For direct evidence, employ solid-state NMR to characterize hydroxyl group accessibility or XPS to analyze surface chemical composition .
Q. How can hydrogen-bonding interactions between DIOL phases and analytes be quantitatively modeled?
- Methodological Answer : Apply linear solvation energy relationships (LSER) to correlate retention factors with analyte descriptors (e.g., hydrogen-bond acidity/basicity). For example, log = , where and represent analyte H-bond donor/acceptor capacity. Validate models using chromatographic data from structurally diverse analytes .
Q. What methodologies resolve contradictions in DIOL phase stability under extreme pH conditions?
- Methodological Answer : Contradictory reports on pH stability (e.g., pH 2–10 for silica-based DIOL vs. pH 1–14 for polymer-based) require accelerated aging tests. Expose columns to pH extremes (e.g., 0.1 M HCl or NaOH) for 24–72 hours, then evaluate ligand hydrolysis via FTIR (loss of hydroxyl peaks at ~3400 cm) or retention time reproducibility .
Q. How does DIOL phase pore size (50–100 Å vs. 330 Å) impact biomacromolecule separations?
- Methodological Answer : Wide-pore DIOL phases (e.g., 330 Å) reduce steric hindrance for large biomolecules (e.g., proteins or polysaccharides). For monoclonal antibody analysis, use 330 Å phases to improve peak symmetry and resolution. Compare mass transfer kinetics (e.g., van Deemter plots) to optimize flow rates for high-molecular-weight analytes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
